molecular formula C19H21Cl2NO4S B12222387 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

Cat. No.: B12222387
M. Wt: 430.3 g/mol
InChI Key: WHSMQBSOEALKBV-UHFFFAOYSA-N
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Description

The compound “N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide” is a structurally complex molecule featuring a 2,5-dichlorophenyl-substituted furan ring, a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a butanamide chain. Its design likely targets specific biological interactions, given the inclusion of halogenated aromatic systems and sulfone groups, which are common in pharmaceuticals and agrochemicals for enhanced stability and binding affinity .

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)butanamide

InChI

InChI=1S/C19H21Cl2NO4S/c1-2-3-19(23)22(14-8-9-27(24,25)12-14)11-15-5-7-18(26-15)16-10-13(20)4-6-17(16)21/h4-7,10,14H,2-3,8-9,11-12H2,1H3

InChI Key

WHSMQBSOEALKBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr method remains the most widely employed route for furan synthesis. For this compound, 1,4-diketone precursors are cyclized under acidic conditions:

Reaction Scheme
$$
\text{1-(2,5-Dichlorophenyl)butane-1,4-dione} \xrightarrow[\text{HCl (cat.)}]{\text{AcOH, 110°C}} \text{5-(2,5-Dichlorophenyl)furan-2-carbaldehyde}
$$

Optimized Conditions

Parameter Value
Temperature 110°C
Catalyst 5 mol% HCl
Solvent Acetic acid
Reaction Time 6 hr
Yield 72–78%

This method demonstrates superior regioselectivity compared to Feist-Benary approaches, which often produce isomeric byproducts.

Alternative Method: Suzuki-Miyaura Coupling

For higher purity requirements, a palladium-catalyzed cross-coupling strategy may be employed:

$$
\text{2-Bromofuran-5-carbaldehyde} + \text{2,5-Dichlorophenylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}3, \text{DME}} \text{Product}
$$

Key Advantages

  • Eliminates diketone precursor instability issues
  • Enables late-stage functionalization
  • Achieves 85% yield with 99% HPLC purity

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Sulfoxidation of Tetrahydrothiophene

The tetrahydrothiophene ring undergoes controlled oxidation to the sulfone:

$$
\text{Tetrahydrothiophene} \xrightarrow[\text{H}2\text{O}2]{\text{NaWO}_4, \text{AcOH}} \text{Tetrahydrothiophene-1,1-dioxide}
$$

Critical Parameters

  • Oxidant: 30% H$$2$$O$$2$$ (3 equiv)
  • Catalyst: Sodium tungstate (0.5 mol%)
  • Temperature: 60°C
  • Conversion: >99% (GC-MS)

Over-oxidation to sulfonic acids is mitigated through precise stoichiometric control.

Amine Functionalization

The 3-amino group is introduced via Hofmann degradation:

$$
\text{Tetrahydrothiophene-1,1-dioxide-3-carboxamide} \xrightarrow[\text{NaOCl}]{\text{NaOH}} \text{1,1-Dioxidotetrahydrothiophen-3-amine}
$$

Yield Optimization

  • 62% isolated yield with 2.5 equiv NaOCl
  • Side product formation <5% (HPLC)

Amide Bond Formation: Final Coupling Strategy

Reductive Amination Pathway

The aldehyde and amine intermediates undergo coupling:

$$
\text{Furan-carbaldehyde} + \text{Sulfone-amine} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{Secondary amine} \xrightarrow[\text{Et}3\text{N}]{\text{Butanoyl chloride}} \text{Target compound}
$$

Reaction Profile

Step Conditions Yield
Reductive amination MeOH, RT, 12 hr 88%
Acylation DCM, 0°C, 2 hr 91%

This sequential method prevents epimerization and achieves 80% overall yield.

Microwave-Assisted One-Pot Synthesis

Recent advancements enable a telescoped process:

$$
\text{All components} \xrightarrow[\text{MW, 100°C}]{\text{DMAc, 30 min}} \text{Target compound (65% yield)}
$$

Benefits

  • 75% reduction in reaction time
  • Eliminates intermediate purification
  • Scalable to kilogram quantities

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Method Cost ($/kg) Purity Environmental Factor
Traditional stepwise 12,500 99.2% PMI 86
Microwave-assisted 9,800 98.7% PMI 41

(PMI = Process Mass Intensity)

Purification Challenges

  • Chromatography: Required for research quantities (HPLC purity >99.5%)
  • Crystallization: Industrial preference using ethyl acetate/heptane (3:1)
  • Byproducts: <0.3% dichlorophenyl isomers detectable by GC-MS

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the dioxidotetrahydrothiophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing furan and thiophene structures exhibit notable antibacterial activity. For instance, derivatives of furan have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound may possess similar properties due to its structural characteristics.

Anticancer Potential

The furan ring is recognized as a promising scaffold for anticancer agents. Studies have demonstrated that furan derivatives can inhibit enzymes related to cancer cell proliferation . The compound's mechanism likely involves binding to specific molecular targets, thus altering their activity and potentially leading to anticancer effects.

Case Study 1: Antibacterial Evaluation

In a study evaluating various furan derivatives, compounds similar to N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria . The results suggest that this compound could be developed into an effective antibacterial agent.

Case Study 2: Anticancer Research

Another study highlighted the potential of furan-based compounds in targeting cancer cells by inhibiting specific enzymes involved in tumor growth. The compound's structure suggests it may share similar mechanisms of action, making it a candidate for further research in anticancer drug development .

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require further experimental validation to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Variable Acyl Chains

Compounds 5a–5d () share a core structure of (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides but differ in acyl chain length (C4–C7). Key comparisons include:

  • Melting Points : Longer acyl chains correlate with lower melting points. For example, 5a (butyramide, C4) melts at 180–182°C, while 5c (hexanamide, C6) melts at 142–143°C .
  • Optical Rotation : The specific rotation ([α]D) increases slightly with chain length, from +4.5° (5a ) to +6.4° (5c ), suggesting conformational changes influenced by steric or electronic effects .

Halogen-Substituted Analogs

The brominated analog N-[(5-bromofuran-2-yl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide () differs in halogen substitution (Br vs. Cl) and acyl chain (acetamide vs. butanamide). Key distinctions include:

  • Molecular Weight : The brominated compound has a higher molecular weight (456.4 g/mol) due to bromine’s larger atomic mass compared to chlorine .
  • Structural Impact : Bromine’s increased steric bulk and polarizability may alter binding interactions in biological systems compared to chlorine.

Data Tables

Table 1: Physicochemical Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]D (c in CH3OH) Reference
5a (Butyramide) C₁₄H₁₉N₂O₅S 327.4 180–182 +4.5° (0.10)
5c (Hexanamide) C₁₆H₂₃N₂O₅S 355.4 142–143 +6.4° (0.10)
Brominated Analog C₁₉H₂₂BrNO₅S 456.4 N/A N/A

Table 2: Spectroscopic Data for 5a–5d

Compound ^1H-NMR (DMSO-d6, δ ppm) ^13C-NMR (DMSO-d6, δ ppm) EI-MS ([M+H]⁺)
5a 10.28 (s, 1H), 0.91 (t, 3H) 174.5 (C=O), 13.6 (CH3) 327.4
5c 10.24 (s, 1H), 0.86 (t, 3H) 174.5 (C=O), 21.9 (CH2) 355.4

Research Findings

  • Chain Length Effects : Longer acyl chains reduce melting points, likely due to increased molecular flexibility and weaker crystal lattice interactions .
  • Halogen Influence : Bromine’s presence in the analog () may enhance lipophilicity and alter metabolic stability compared to chlorine-substituted compounds .

Biological Activity

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a complex organic compound with significant potential for various biological activities. This article provides an overview of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19_{19}H21_{21}Cl2_{2}N O4_{4}S
  • Molecular Weight : 430.3 g/mol
  • CAS Number : 898490-79-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups such as furan and thiophene enhances its reactivity and potential for pharmacological effects. Notably, the dichlorophenyl group may increase the compound's affinity for certain biological targets, potentially leading to enhanced therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and thiophene moieties exhibit antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The interaction of these compounds with target proteins involved in bacterial metabolism has been explored through molecular docking studies.

Compound Target Binding Energy (kcal/mol) IC50_{50} (µM)
C1NarL-6.991.31
C3NarL-3.763.67

These findings suggest that this compound could serve as a lead compound in developing new antitubercular agents .

Anticancer Activity

The compound's mechanism may involve the inhibition of specific kinases or enzymes associated with cancer cell proliferation. In vitro studies have demonstrated that similar furan-based compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Case Studies

  • In Vitro Studies on Antitubercular Activity :
    • A study conducted by Schnell et al. utilized molecular docking to assess the binding affinity of furan derivatives to NarL, a key protein in Mtb's metabolic regulation. The results indicated significant binding energies that correlate with potential inhibitory effects on bacterial growth .
  • Anticancer Efficacy Assessment :
    • In a study evaluating the anticancer properties of furan derivatives, researchers found that certain compounds led to a reduction in cell viability in breast cancer cell lines by more than 50% at concentrations below 10 µM, indicating promising anticancer activity .

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